molecular formula C28H34O12 B14654033 Dehydrobruceantol CAS No. 53663-02-8

Dehydrobruceantol

Cat. No.: B14654033
CAS No.: 53663-02-8
M. Wt: 562.6 g/mol
InChI Key: CFHBLZPGWLLCCS-UHFFFAOYSA-N
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Description

Dehydrobruceantol is a naturally occurring compound found in the Brucea genus, particularly in Brucea javanica. This compound belongs to the class of quassinoids, which are known for their bitter taste and various biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-malarial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydrobruceantol involves several steps, starting from simpler quassinoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from Brucea javanica seeds, followed by purification processes such as chromatography. Advances in biotechnological methods, including plant tissue culture and genetic engineering, are also being explored to enhance the yield and sustainability of production .

Chemical Reactions Analysis

Types of Reactions: Dehydrobruceantol undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized quassinoids.

    Reduction: Formation of reduced derivatives with altered biological activities.

    Substitution: Introduction of different functional groups to modify its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Dehydrobruceantol has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methodologies.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

    Medicine: Explored for its potential as an anti-cancer, anti-malarial, and anti-inflammatory agent. Studies have shown its ability to inhibit the growth of cancer cells and parasites.

    Industry: Utilized in the development of natural pesticides and other agrochemical products .

Mechanism of Action

The mechanism of action of dehydrobruceantol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Bruceantin: Another quassinoid with similar anti-cancer properties.

    Quassin: Known for its bitter taste and insecticidal properties.

    Eurycomanone: A quassinoid with anti-malarial and aphrodisiac effects.

Uniqueness: Dehydrobruceantol stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its unique structural features and diverse reactivity make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

53663-02-8

Molecular Formula

C28H34O12

Molecular Weight

562.6 g/mol

IUPAC Name

methyl 11,15,16-trihydroxy-3-[2-(1-hydroxyethyl)-3-methylbut-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate

InChI

InChI=1S/C28H34O12/c1-10(2)16(12(4)29)23(34)40-19-21-27-9-38-28(21,25(36)37-6)22(33)18(32)20(27)26(5)8-14(30)17(31)11(3)13(26)7-15(27)39-24(19)35/h8,12,15,18-22,29-30,32-33H,7,9H2,1-6H3

InChI Key

CFHBLZPGWLLCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C(=C(C)C)C(C)O)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC

Origin of Product

United States

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